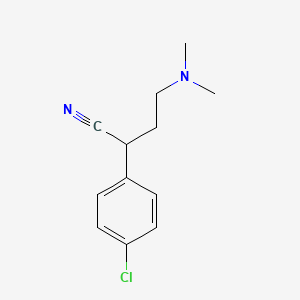

2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile

Overview

Description

Synthesis Analysis

While specific synthesis methods for “2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile” were not found, similar compounds are often synthesized through condensation or domino reactions . These methods typically involve the reaction of multiple organic compounds under specific conditions .Scientific Research Applications

Synthesis and Reactivity

A study explored the chemistry of 1,3,4-thiadiazin-6-one, demonstrating thermal fragmentation and reaction outcomes that may inform the use of similar structures like 2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile in synthetic chemistry (Baydar, Boyd, & Lindley, 1981). Another research focused on the reaction of related compounds with ethyl chloroformate, leading to the formation of indolizinium and quinolizinium chlorides, suggesting potential pathways for the synthesis and transformation of nitrile-containing compounds (Kawano, Kurimoto, Hatanaka, & Ueda, 1992).

Material Properties and Applications

Further studies investigated the synthesis and X-ray structure of compounds related to 2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile, revealing insights into their charge-transfer complex formation and potential as nonlinear optical materials (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996). Research on novel chalcone derivative compounds indicated their potential for optical device applications due to distinct nonlinear optical absorption behaviors (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Enantioselective Synthesis and Catalysis

Enantiomerically pure derivatives have been synthesized through chemoenzymatic routes, highlighting the utility of these compounds in enantioselective nucleophilic catalysis and the construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

Structural and Solvatochromic Studies

The synthesis, structure, and solvatochromic behavior of malononitrile derivatives were reported, with discussions on their reversed solvatochromic behavior in different solvents and implications for their use in materials science (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as pyraclostrobin and other indole derivatives have been reported to target various biological systems . For instance, Pyraclostrobin is used against Botrytis cinerea and Alternaria alternata .

Mode of Action

Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been reported to mediate changes in the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins .

Pharmacokinetics

Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Studies on similar compounds like ddt have shown that the isomeric composition of organic pollutants can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .

properties

IUPAC Name |

2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVFHDSZVODKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C#N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

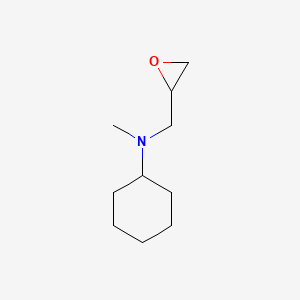

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

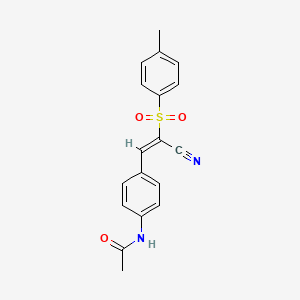

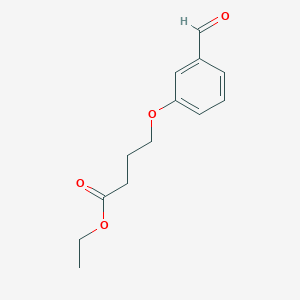

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)